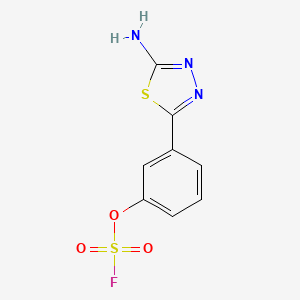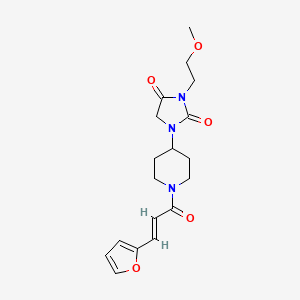
N-(4-fluorobenzyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that includes several functional groups and structural features common in medicinal chemistry . It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also includes a pyrrolidine ring, a common feature in many alkaloids .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes an indole ring and a pyrrolidine ring. These structures are common in many biologically active compounds and pharmaceuticals .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the indole ring can participate in electrophilic substitution reactions .Applications De Recherche Scientifique
Antiallergic Potential : Research has identified certain N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, as novel antiallergic compounds. These compounds have been synthesized and evaluated for their potency, with some exhibiting significant effectiveness in antiallergic assays (Menciu et al., 1999).
Analgesic Properties : A study focusing on the synthesis and evaluation of (indol-3-yl)alkylamides revealed that compounds bearing benzyl or 4-fluorobenzyl moieties at the indole ring, such as the 4-fluorobenzyl derivative, displayed promising analgesic properties (Fouchard et al., 2001).
Potential in Anticancer Activity : The synthesis and structure-activity relationships of cytotoxic compounds based on N-aryl(indol-3-yl)glyoxamides have been explored. Some of these compounds have shown promising activity against various cancer cell lines, highlighting their potential in anticancer research (Marchand et al., 2009).
Antimicrobial Activities : Studies on the synthesis of new 1,2,4-triazoles and their antimicrobial activities have been conducted. These include the reaction of certain components with 4-fluorobenzaldehyde, leading to compounds with significant antimicrobial activity (Bayrak et al., 2009).
Hepatitis B Virus (HBV) Inhibition : A novel compound, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, has been synthesized and evaluated as an inhibitor of hepatitis B. This substance exhibited nanomolar inhibitory activity against HBV in vitro, indicating its potential as a therapeutic agent (Ivashchenko et al., 2019).
Anticholinesterase Activity : Research on coumarin-3-carboxamides bearing tryptamine moieties has shown that these compounds, including those with 4-fluorobenzyl moieties, have significant activity against acetylcholinesterase (AChE), a key enzyme in neurological functions. This suggests their potential in neurodegenerative disease research (Ghanei-Nasab et al., 2016).
GyrB Inhibitors for Tuberculosis Treatment : Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as inhibitors of Mycobacterium tuberculosis GyrB. These compounds, including those with 4-fluorobenzyl substitutions, have shown promising activity in inhibiting tuberculosis bacteria (Jeankumar et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3/c24-17-9-7-16(8-10-17)13-25-23(30)22(29)19-14-27(20-6-2-1-5-18(19)20)15-21(28)26-11-3-4-12-26/h1-2,5-10,14H,3-4,11-13,15H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFGNVWEHBLXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(1,3-Benzothiazol-2-ylthio)methyl]-2-furancarboxylic acid methyl ester](/img/structure/B2653948.png)
![[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate](/img/structure/B2653953.png)

![3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B2653955.png)


![[2-(2-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2653961.png)
![Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2653963.png)
![N-[(4-fluorophenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2653964.png)



![1-(pyridin-4-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2653970.png)
![2-[1-(Methylamino)ethyl]phenol hydrochloride](/img/structure/B2653971.png)
